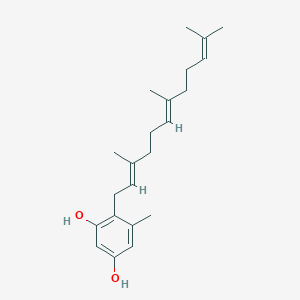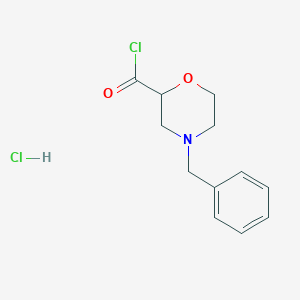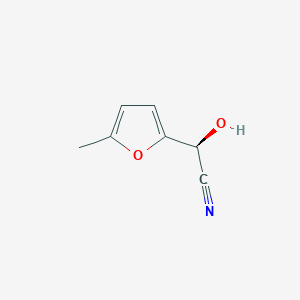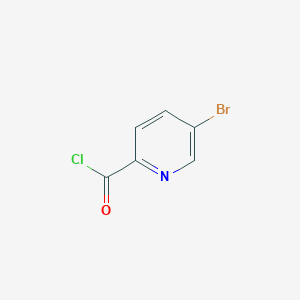
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is a compound with a wide range of applications in scientific research. It is a versatile compound, with a variety of uses in the laboratory, including in synthesis methods, biochemical and physiological effects, and more.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Investigations
The compound and its derivatives have been subject to extensive structural and spectroscopic analysis. Research by Viveka et al. (2016) focused on the combined experimental and theoretical studies of a related pyrazole derivative. This work characterized the compound using various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the utility of these methods in understanding the compound's molecular structure and electronic properties.
Antimicrobial and Antiproliferative Activities
Research has explored the bioactive potential of pyrazole derivatives. Pettinari et al. (2006) synthesized and characterized novel dihalotin(IV) complexes of pyrazole derivatives and evaluated their in vitro antiproliferative activity against melanoma cell lines, revealing promising bioactive properties. Similarly, Farag et al. (2008) synthesized phenylpyrazoles exhibiting significant antimicrobial properties, indicating the potential of such compounds in developing new therapeutic agents.
Antioxidant Properties
Some derivatives have been identified for their antioxidant activity. For example, Gaffer et al. (2017) evaluated thiazolyl–pyrazolone derivatives for their potential antioxidant activity, showcasing the chemical versatility and biological relevance of pyrazole-based compounds.
Catalysis and Green Chemistry Applications
The role of pyrazole derivatives in catalysis and green chemistry has been highlighted by Mosaddegh et al. (2010), who demonstrated the use of an environmentally friendly biopolymer catalyst for synthesizing bis-pyrazolols, emphasizing sustainable approaches in chemical synthesis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one involves the condensation of 2-phenyl-1,3-dicarbonyl compound with trifluoroacetic anhydride and methyl hydrazine followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Phenylacetic acid", "Acetic anhydride", "Trifluoroacetic anhydride", "Methyl hydrazine", "Sodium acetate", "Sulfuric acid", "Ethanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with acetic anhydride and sulfuric acid to yield phenylacetic anhydride.", "Phenylacetic anhydride is then reacted with sodium acetate and ethanol to yield 2-phenyl-1,3-dicarbonyl compound.", "2-phenyl-1,3-dicarbonyl compound is then reacted with trifluoroacetic anhydride and methyl hydrazine in the presence of sodium acetate to yield the intermediate.", "The intermediate is then cyclized by treating it with sodium hydroxide in water to yield 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one." ] } | |
Número CAS |
1691-93-6 |
Nombre del producto |
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one |
Fórmula molecular |
C12H9F3N2O2 |
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3 |
Clave InChI |
XJJDGTPFEFAAMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















